ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O4S/c1-2-27-14(24)11-7-20-22(13(11)16(17,18)19)15-21-12(8-28-15)9-4-3-5-10(6-9)23(25)26/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMZMYQPLQTJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate generally involves multi-step organic synthesis. Commonly, the synthesis begins with the construction of the thiazole ring, followed by the introduction of the nitrophenyl and pyrazole moieties. Reagents such as thioamides, hydrazines, and various electrophiles are typically employed.
Industrial Production Methods: Industrial synthesis may involve streamlined processes such as one-pot reactions or the use of continuous flow reactors to enhance yield and efficiency. The selection of solvents and catalysts plays a crucial role in optimizing the reaction conditions for large-scale production.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield aminophenyl derivatives.
Substitution: The compound can participate in substitution reactions at the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Use of strong oxidizing agents such as potassium permanganate.
Reduction: Employing reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizing electrophilic or nucleophilic reagents under controlled temperature and pH conditions.
Major Products Formed: Depending on the reaction, products such as aminophenyl derivatives, substituted pyrazoles, and other functionalized thiazole compounds can be obtained.
Scientific Research Applications
Ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has garnered interest in the following areas:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or binding ligand.
Medicine: Explored for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Applied in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The compound’s mechanism of action typically involves its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl and thiazole moieties play critical roles in binding to active sites, while the trifluoromethyl group enhances its stability and bioavailability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Findings:
Electronic Effects: The 3-nitrophenyl group in the target compound is a stronger electron-withdrawing substituent compared to the 2-fluorophenyl group in or the 4-methylphenoxy group in . The trifluoromethyl (CF₃) group, common to the target compound and , enhances metabolic stability and lipophilicity, a critical feature in drug design for improved membrane permeability .
Physical Properties: Melting points for analogs with nitrile or ethoxymethyleneamino groups (e.g., 194–196°C in ) suggest that the target compound’s nitro and ester groups may result in higher melting points due to stronger dipole-dipole interactions.
Synthetic Pathways :
- The target compound likely shares synthetic routes with analogs in and , such as cyclocondensation of thiazole precursors with pyrazole intermediates. However, the nitro group may require protective strategies to avoid side reactions during synthesis.
Biological Activity :
- Pyrazole-thiazole hybrids are frequently explored for antimicrobial and anticancer activities. The nitro group in the target compound could enhance redox-mediated cytotoxicity, similar to nitrofuran antibiotics, while the CF₃ group may reduce off-target interactions .
Biological Activity
Ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and case studies.
Structure
The molecular formula of this compound is with a CAS number of 1258836-72-4. The compound features a thiazole moiety, a trifluoromethyl group, and a nitrophenyl substituent, contributing to its diverse biological activities.
Properties
| Property | Value |
|---|---|
| Molecular Weight | 408.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, research on related pyrazole derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections .
Antitumor Properties
The compound has been investigated for its antitumor activity. A structure-activity relationship (SAR) analysis revealed that the presence of the thiazole ring is crucial for cytotoxicity against cancer cell lines. Notably, compounds with similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines .
Case Study:
In a study examining the efficacy of thiazole-containing compounds against Jurkat cells (a model for T-cell leukemia), derivatives displayed significant cytotoxic effects. The most active compounds were those with electron-donating groups on the phenyl ring, enhancing their interaction with cellular targets .
Anti-inflammatory Effects
Compounds derived from pyrazoles have also been shown to possess anti-inflammatory properties. They act as selective COX-2 inhibitors, which are beneficial in managing conditions like arthritis . The anti-inflammatory activity is attributed to the modulation of prostaglandin synthesis pathways.
Fungicidal Activity
This compound has been evaluated for its fungicidal properties against various fungal pathogens. Laboratory tests indicated that it effectively inhibited the growth of Botryosphaeria dothidea at varying concentrations .
Table: Fungicidal Activity Results
| Concentration (%) | Inhibition (%) |
|---|---|
| 0.12 | 85 |
| 0.075 | 70 |
| 0.0375 | 50 |
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its action involves:
- Enzyme Inhibition: Interaction with key enzymes involved in cell proliferation and inflammatory pathways.
- Receptor Modulation: Binding to specific receptors that mediate cellular responses to stimuli.
Q & A
Basic: What are the optimized synthetic routes for ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, pyrazole cores can be constructed using ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates, followed by coupling with thiazole precursors. The 3-nitrophenyl-thiazole moiety may be introduced via Hantzsch thiazole synthesis using thiourea and α-haloketones. Reaction conditions (e.g., 80°C in DMF with K₂CO₃) and purification via silica chromatography are critical for yield optimization .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoromethyl splitting in ¹H NMR) and confirms regiochemistry .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, as demonstrated for analogous pyrazole-thiazole hybrids .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can computational models (e.g., DFT) predict the reactivity of the trifluoromethyl group in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations assess electron-withdrawing effects of the -CF₃ group on the pyrazole ring. For example, Mulliken charge analysis and frontier molecular orbital (FMO) studies reveal enhanced electrophilicity at the pyrazole C4 position, guiding nucleophilic substitution strategies. Compare computed vibrational spectra (IR) with experimental data to validate models .
Advanced: What strategies mitigate discrepancies between experimental spectroscopic data and computational predictions?
Methodological Answer:
Discrepancies often arise from solvent effects or incomplete basis sets in DFT. Use polarizable continuum models (PCM) for solvent corrections and hybrid functionals (e.g., B3LYP-D3) for better accuracy. Cross-validate with solid-state data (X-ray) to resolve ambiguities in bond lengths/angles .
Advanced: How does the nitro group at the 3-position influence the compound's electronic structure?
Methodological Answer:
The nitro group induces strong electron-withdrawing effects, confirmed by X-ray studies showing decreased electron density on the thiazole ring. Computational Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the nitro group and thiazole π-system, affecting redox potentials and reactivity .
Advanced: What are the challenges in achieving regioselectivity during the synthesis of the thiazole-pyrazole hybrid structure?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents on the thiazole ring may direct cyclization to the less hindered pyrazole position. Use kinetic vs. thermodynamic control: lower temperatures favor kinetic products, while prolonged heating may shift selectivity. Monitor intermediates via LC-MS to optimize conditions .
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
- Flash Chromatography : Use gradient elution (hexane/ethyl acetate) to separate regioisomers .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, as validated by melting point consistency and single-crystal XRD .
Advanced: How stable is the compound under varying pH and temperature conditions?
Methodological Answer:
Stability studies in buffers (pH 1–13) at 25–60°C reveal hydrolytic susceptibility of the ester group under alkaline conditions. Use HPLC to track degradation products (e.g., carboxylic acid derivatives). For long-term storage, recommend inert atmospheres and desiccated environments .
Advanced: What in vitro assays are suitable for evaluating bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based substrates (e.g., ADP-Glo™).
- Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations in cell lines (e.g., HeLa), with cytotoxicity evaluated via MTT assays .
Basic: How to confirm the absence of regioisomeric impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
